

A Technical Guide to 1,3-Diolein-d66: Solubility, Storage, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diolein-d66

Cat. No.: B15575933

[Get Quote](#)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility, storage, and handling of **1,3-Diolein-d66**. This deuterated lipid is a critical tool in advanced analytical methodologies, particularly in the field of lipidomics.

Introduction to 1,3-Diolein-d66

1,3-Diolein-d66 is a deuterated form of 1,3-diolein, a diacylglycerol (DAG). In this molecule, the two oleic acid chains are perdeuterated, meaning that the hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes **1,3-Diolein-d66** an excellent internal standard for mass spectrometry-based quantification of diacylglycerols in complex biological samples. Diacylglycerols themselves are important signaling molecules, most notably as activators of protein kinase C (PKC), and are central intermediates in lipid metabolism.

Physicochemical Properties and Storage

The introduction of deuterium can subtly alter the physicochemical properties of lipids. While the chemical reactivity remains the same, properties such as the phase transition temperature and lipid packing in membranes can be affected. However, for the purposes of its use as an internal standard in solution-based analytical techniques, its behavior is generally considered analogous to its non-deuterated counterpart.

Table 1: Physicochemical Properties of **1,3-Diolein-d66**

Property	Value
Chemical Name	1,1'-(2-Hydroxy-1,3-propanediyl) di-(9Z)-9-octadecenoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d33
CAS Number	2692624-33-0
Molecular Formula	C ₃₉ H ₆₆ O ₅
Molecular Weight	687.39 g/mol
Physical State	Liquid
Purity	>99%

Storage Conditions:

Proper storage is crucial to maintain the integrity of **1,3-Diolein-d66**.

Table 2: Recommended Storage Conditions

Condition	Recommendation	Rationale
Temperature	Freezer (-20°C or lower)	To prevent degradation and oxidation of the unsaturated fatty acid chains.
Atmosphere	Inert gas (e.g., argon or nitrogen)	To minimize oxidation. Supplied as a neat oil, it is advisable to blanket the vial with inert gas after each use.
Light	Protect from light	To prevent photo-oxidation.

Solubility Profile

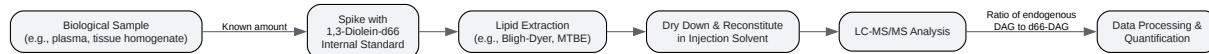
Precise quantitative solubility data for **1,3-Diolein-d66** is not extensively documented. The data presented below is for the non-deuterated 1,3-diolein and should be considered a strong

guideline for the deuterated analogue.

Table 3: Solubility of 1,3-Diolein

Solvent	Solubility	Notes
Chloroform	Soluble	A common solvent for lipid extraction and handling.
Ether	Soluble	Another common non-polar solvent for lipids.
Hydrocarbon Solvents	Soluble	Includes solvents like hexane and heptane.
Ethanol	~10 mg/mL	Useful for preparing stock solutions.
Dimethylformamide (DMF)	~10 mg/mL	An alternative polar aprotic solvent for stock solutions.
Aqueous Buffers	Sparingly soluble	Lipids have very low solubility in aqueous media.
Ethanol:PBS (1:1, pH 7.2)	~0.5 mg/mL	For creating aqueous dispersions, first dissolve in ethanol. Do not store aqueous solutions for more than a day. [1]
Water	Immiscible	Floats on water. [2]

Experimental Protocols

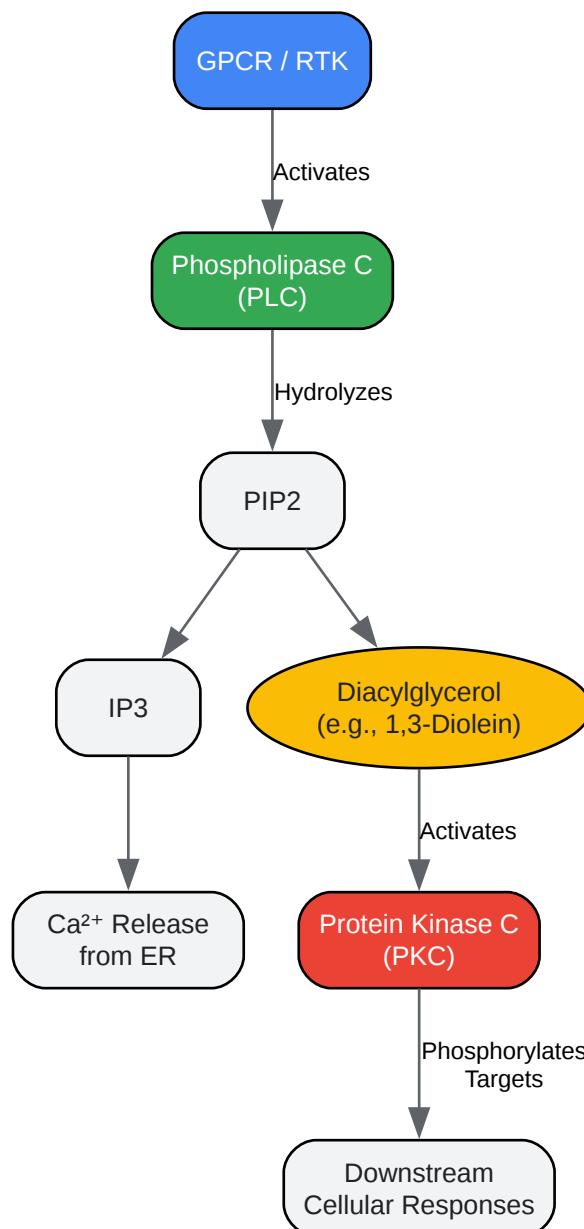

General Protocol for Preparing a Stock Solution

- Allow the vial of **1,3-Diolein-d66** to warm to room temperature before opening to prevent condensation of moisture.
- Under a stream of inert gas, carefully transfer the desired amount of the neat oil into a clean, dry glass vial.

- Add the desired volume of an appropriate organic solvent (e.g., ethanol, chloroform) to achieve the target concentration.
- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C under an inert atmosphere.

Experimental Workflow for Use as an Internal Standard in Lipidomics

The primary application of **1,3-Diolein-d66** is as an internal standard for the quantification of diacylglycerols by mass spectrometry. The following is a generalized workflow.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the use of **1,3-Diolein-d66** as an internal standard in a lipidomics experiment.

Signaling Context: The Role of Diacylglycerol

While **1,3-Diolein-d66** is an analytical tool, it is important to understand the biological relevance of the molecule it represents. Diacylglycerols (DAGs) are key second messengers in cellular signaling.

[Click to download full resolution via product page](#)

Caption: A simplified diagram showing the role of diacylglycerol (DAG) in activating Protein Kinase C (PKC).

Handling and Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling **1,3-Diolein-d66**.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
- Incompatibilities: Avoid strong oxidizing agents, as they can react with the double bonds in the oleic acid chains.
- Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Note that oil spills can create slippery surfaces.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Technical Guide to 1,3-Diolein-d66: Solubility, Storage, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15575933#solubility-and-storage-conditions-for-1-3-diolein-d66>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com